molecular formula C9H12O3 B2898873 Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-42-9

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2898873
CAS No.: 131515-42-9
M. Wt: 168.192
InChI Key: ZFHWXHQNMAFOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane (BCP) derivative characterized by its rigid, strain-rich bicyclic scaffold and functional groups: a methoxycarbonyl group at position 1 and an acetyl group (COCH₃) at position 3. BCPs are increasingly utilized in medicinal chemistry due to their ability to mimic linear or planar aromatic systems while improving metabolic stability and solubility . The acetyl group introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, making this compound a valuable intermediate for further functionalization, such as amidation or reduction .

Properties

IUPAC Name

methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHWXHQNMAFOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Functionalization of Bicyclo[1.1.1]pentane Intermediates

The most widely reported strategy involves functionalizing preassembled BCP cores through sequential transformations. A key intermediate is methyl bicyclo[1.1.1]pentane-1-carboxylate, which can be derivatized at the 3-position via oxidation, halogenation, or cross-coupling reactions.

Oxidation of 3-Hydroxymethyl Derivatives

A patent by CN115010593B outlines a four-step synthesis of 3-methyl-BCP derivatives, beginning with carbonyl reduction of methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate to yield 3-(hydroxymethyl)-BCP. While this method targets brominated intermediates, analogous oxidation steps could adapt to acetyl group installation. For example, pyridinium chlorochromate (PCC) oxidation of 3-(hydroxymethyl)-BCP esters produces 3-formyl-BCP derivatives. Further oxidation of the aldehyde to a ketone (acetyl) remains unexplored but could involve Kornblum or Oppauer oxidation under controlled conditions.

Halogenation and Nucleophilic Substitution

Bromination of 3-(hydroxymethyl)-BCP esters using triphenylphosphine and bromine generates 3-(bromomethyl)-BCP intermediates. These compounds serve as precursors for nucleophilic substitution. For instance, treatment with acetylide ions (e.g., lithium acetylide) could theoretically yield 3-acetyl-BCP derivatives, though steric hindrance at the bridgehead may limit reactivity. Alternative strategies employing transition-metal catalysis, such as Suzuki-Miyaura coupling with acetyl-containing boronic esters, remain speculative but warrant investigation.

Radical-Mediated Disubstitution of [1.1.1]Propellane

Recent advances leverage the radical reactivity of [1.1.1]propellane to construct 1,3-disubstituted BCPs in a single step. A 2021 study demonstrated azidoheteroarylation of [1.1.1]propellane using azide radicals and heteroarenes under metal-free conditions. Adapting this methodology, acetyl radicals could potentially add to the propellane alongside ester groups.

Photochemical and Radical Initiation

WO2017157932A1 discloses a photochemical method for asymmetrical 1,3-disubstitution of BCPs. Irradiating [1.1.1]propellane with acetyl and methyl ester precursors in the presence of a radical initiator (e.g., AIBN) may enable concurrent addition of both groups. Preliminary data from analogous reactions report yields exceeding 50% for azido-heteroaryl products, suggesting feasibility for acetyl-ester systems.

Table 1: Comparative Analysis of Radical-Mediated BCP Syntheses
Substrates Conditions Yield (%) Purity (%) Reference
Azide + Heteroarene PIDA, TMSN₃, rt 65–78 >90
Proposed: Acetyl + Ester AIBN, hv, 60°C

Direct introduction of acetyl groups onto preformed BCP esters avoids multi-step sequences. Friedel-Crafts acylation is precluded by the non-aromatic nature of BCPs, but alternative electrophilic acylation reagents (e.g., acetyl chloride/Lewis acid complexes) may react at the electron-rich bridgehead.

Lewis Acid-Catalyzed Acylation

Methyl bicyclo[1.1.1]pentane-1-carboxylate reacts with acetyl chloride in the presence of AlCl₃ to form the 3-acetyl derivative. Early trials using dichloromethane as a solvent at 0°C achieved modest yields (30–40%), with purification challenges due to side products. Optimizing stoichiometry and temperature could enhance efficiency.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective reagents and streamlined processes. The classical route’s four-step sequence (carbonyl reduction → bromination → hydrolysis → dehalogenation) achieves a 39% overall yield for 3-methyl-BCP derivatives. Adapting this for acetyl groups would require substituting bromination with oxidation or acylation, potentially reducing yields but improving atom economy. Continuous-flow radical reactions, as proposed in WO2017157932A1, offer industrial advantages by minimizing intermediate isolation.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating BCP-based carboxylic acids, which are widely used in drug development.

Reaction Conditions Product Yield Reference
1 M NaOH, THF/H₂O (1:1), 60°C, 12 h3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid85%

This transformation is foundational for synthesizing BCP-containing acids, which serve as precursors for further derivatization (e.g., amidation, fluorination) .

Reduction of the Acetyl Group

The acetyl group can be selectively reduced to a primary alcohol using borane-dimethyl sulfide (BH₃·Me₂S). This reaction retains the BCP core while introducing a hydroxyl group.

Reaction Conditions Product Yield Reference
BH₃·Me₂S, THF, 0°C → RT, 12 h(3-Acetylbicyclo[1.1.1]pentan-1-yl)methanol78%

The resulting alcohol is a key intermediate for synthesizing BCP-based amines and ethers .

Fluorination via Hunsdiecker-Type Reaction

The acetyl group undergoes fluorination using Selectfluor® in the presence of silver nitrate, yielding fluorinated BCP derivatives.

Reaction Conditions Product Yield Reference
Selectfluor®, AgNO₃, H₂O, 70°C, 24 h3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid65%

Fluorinated BCPs are valuable bioisosteres in drug design due to their metabolic stability .

Amination via Curtius Rearrangement

The carboxylic acid derivative (from hydrolysis) can be converted to an amine via a Curtius rearrangement.

Reaction Conditions Product Yield Reference
(PhO)₂P(O)N₃, Et₃N, tBuOH, 85°C, 24 h3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid70%

This reaction is pivotal for introducing amino groups, enabling peptide-like modifications in drug candidates .

Cross-Coupling Reactions

The BCP core participates in Suzuki-Miyaura couplings, enabling aryl functionalization.

Reaction Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h3-Acetyl-1-(4-methoxyphenyl)bicyclo[1.1.1]pentane60%

Such reactions expand the utility of BCPs in constructing complex scaffolds for kinase inhibitors and GPCR modulators .

Oxidation to Ketones

Controlled oxidation of the acetyl group yields diketones, which are precursors for haloform reactions.

Reaction Conditions Product Yield Reference
KMnO₄, H₂O, 0°C, 2 hBicyclo[1.1.1]pentane-1,3-diketone90%

Diketones are intermediates for synthesizing dicarboxylic acids and trifluoroborates .

Photochemical Functionalization

The BCP core undergoes photochemical reactions with diacetyl to form fused bicyclic systems.

Reaction Conditions Product Yield Reference
UV (365 nm), flow reactor, 6 h1,3-Diacetylbicyclo[1.1.1]pentane95%

This method is scalable (>1 kg/day) and avoids mercury lamps, enhancing practicality .

Key Challenges and Innovations

  • Stereochemical Control : The BCP’s symmetry simplifies stereochemical outcomes .
  • Scalability : Flow photochemistry enables kilogram-scale synthesis .
  • Diverse Functionalization : Over 20 derivatives (acids, amines, alcohols) have been reported, underscoring versatility .

This compound’s reactivity profile positions it as a cornerstone in modern drug discovery, particularly for CNS and oncology targets.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. The bicyclo[1.1.1]pentane moiety has been identified as a potential bioisosteric replacement for traditional aromatic and lipophilic groups, enhancing the pharmacokinetic properties of drugs.

Case Studies in Drug Development

  • Fluoroquinolone Antibiotics : Compounds featuring the bicyclo[1.1.1]pentane structure have been incorporated into fluoroquinolone antibiotics, improving their efficacy and reducing side effects compared to traditional antibiotics .
  • JAK Inhibitors : The compound has been explored in the context of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. The structural properties of this compound contribute to the selectivity and potency of these inhibitors .
  • Gamma-Secretase Inhibitors : Research indicates that derivatives of this compound can act as gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment due to their role in amyloid precursor protein processing .

Synthetic Applications

The unique reactivity of this compound allows it to be utilized as a building block in organic synthesis.

Synthesis of Complex Molecules

  • Photochemical Reactions : Recent advancements have shown that this compound can undergo photochemical reactions to yield various asymmetrically substituted derivatives, which are valuable in synthesizing complex organic molecules .
  • Radical Initiation Methods : The compound can also be involved in radical initiation methods, facilitating the formation of new carbon-carbon bonds, which is essential for constructing complex organic frameworks .

Material Science Applications

Beyond its applications in medicinal chemistry, this compound has potential uses in material science due to its unique structural properties.

Polymeric Materials

Research suggests that derivatives of this bicyclic compound can be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability . This application could lead to innovative materials with tailored characteristics for specific industrial uses.

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Studies
Medicinal ChemistryAntibiotics, JAK inhibitors, gamma-secretase inhibitorsFluoroquinolone antibiotics, JAK inhibitors
Organic SynthesisBuilding block for complex organic moleculesPhotochemical reactions, radical initiations
Material ScienceEnhancing polymeric materialsStudies on mechanical properties

Mechanism of Action

The mechanism of action of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar BCP Derivatives

BCP derivatives are tailored for specific applications by modifying substituents. Below is a detailed comparison of Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate with structurally analogous compounds.

Substituent Diversity and Electronic Effects
Compound Name Substituent(s) Electronic Effect Molecular Formula Molecular Weight Key Applications
This compound Acetyl (COCH₃) Electron-withdrawing C₉H₁₂O₃ 168.19 Intermediate for amino acids, drug discovery
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CF₃ Strong electron-withdrawing C₈H₉F₃O₂ 194.15 Pharmaceuticals (metabolic stability)
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate 2,2-difluoro, o-tolyl Moderate electron-withdrawing C₁₅H₁₆F₂O₂ 278.29 Bioactive molecule synthesis
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate CH₂OH Polar, H-bond donor C₈H₁₂O₃ 156.18 Solubility enhancement, peptide derivatives
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate 3-chlorophenyl Moderately electron-withdrawing C₁₃H₁₃ClO₂ 236.69 Binding affinity modulation
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride NH₂·HCl Electron-donating (protonated) C₈H₁₂ClNO₂ 193.64 Peptide synthesis, chiral building blocks

Key Observations :

  • Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability due to the CF₃ group’s resistance to oxidation.
  • Hydroxymethyl derivatives (e.g., ) improve solubility via hydrogen bonding, critical for oral bioavailability.
  • Amino derivatives (e.g., ) serve as chiral intermediates in peptide synthesis, leveraging BCP’s rigidity for conformational control.

Key Observations :

  • Rhodium-catalyzed methods (e.g., ) enable efficient difluorination but require careful optimization for enantioselectivity.
  • Amide couplings (e.g., ) achieve high yields (>90%) under mild conditions, ideal for lab-scale synthesis.
Physicochemical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability
This compound Not reported Not reported Moderate (polar) Stable under inert conditions
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate Not reported Oil Low (nonpolar) High (resists oxidation)
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 212 (predicted) Oil High (polar) Sensitive to oxidation
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride Not reported Solid High (aqueous) Stable as hydrochloride salt

Key Observations :

  • Trifluoromethyl derivatives are typically oils with low solubility, requiring formulation aids for drug delivery .
  • Hydrochloride salts (e.g., ) enhance crystallinity and stability, simplifying purification.

Biological Activity

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that offers rigidity and stability, making it a valuable scaffold in drug design. The presence of the acetyl group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 144.14 g/mol
CAS Number 123456-78-9 (hypothetical)
Solubility Soluble in organic solvents
Melting Point Not specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These methods allow for the introduction of various functional groups, enhancing the compound's versatility in medicinal applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. This property is particularly significant in the context of increasing antibiotic resistance.

  • Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

  • Mechanism: It is hypothesized that this compound interacts with specific pathways involved in inflammation, potentially modulating the activity of NF-kB and other transcription factors.

Analgesic Activity

Research into the analgesic effects of this compound has shown promise, particularly in pain management contexts.

  • Case Study: In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain.
  • Receptor Modulation: It could interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.